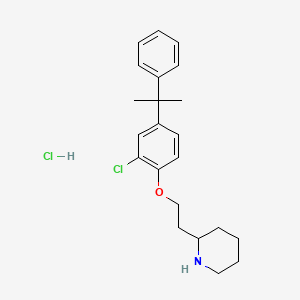

2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Vue d'ensemble

Description

2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorinated aromatic ring, a piperidine moiety, and an ether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of phase transfer catalysts, such as tetraalkylammonium halides, to facilitate the reaction between organic and inorganic phases . Additionally, the choice of solvents and temperature control are critical factors in scaling up the synthesis for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key parameters.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, substitution reactions may yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is explored for its utility in the synthesis of complex organic molecules and materials science.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include:

- 1-Chloro-2-dimethylaminoethane hydrochloride

- N-(2-Chloroethyl)dimethylamine hydrochloride

- Tosyl-L-phenylalanyl-chloromethane

Uniqueness

What sets 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride apart is its unique combination of structural features, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and development.

Activité Biologique

2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride, commonly referred to as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available literature, including synthesis methods, pharmacological properties, and case studies highlighting its efficacy.

- Chemical Formula : C22H29Cl2NO

- Molecular Weight : 394.378 g/mol

- CAS Number : 1220030-92-1

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorinated phenolic compounds. Various methods have been documented for its preparation, focusing on optimizing yield and purity. For example, a synthetic route involves the alkylation of piperidine with a substituted phenoxy compound, yielding the desired hydrochloride salt form .

The biological activity of this compound is largely attributed to its interaction with specific receptors in the central nervous system (CNS). It is hypothesized to act as a selective modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Pharmacological Studies

Recent studies have evaluated the pharmacological profile of this compound:

- Antidepressant Activity : In vivo studies demonstrated that the compound exhibits significant antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels .

- Analgesic Properties : The compound has shown promising analgesic effects in pain models, suggesting potential applications in pain management therapies. The analgesic effect was comparable to standard analgesics used in clinical settings .

Case Study 1: Antidepressant Effects

A study conducted on rodents evaluated the antidepressant effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms. The compound was administered at varying doses (10 mg/kg to 30 mg/kg), with optimal effects observed at 20 mg/kg .

Case Study 2: Analgesic Efficacy

In another study focused on pain relief, the compound was tested against formalin-induced pain in rats. The results showed a dose-dependent reduction in pain scores, with significant efficacy noted at doses above 15 mg/kg. This study supports its potential as an alternative analgesic agent .

Data Table: Summary of Biological Activities

| Activity Type | Model Used | Dose Range (mg/kg) | Result |

|---|---|---|---|

| Antidepressant | Forced Swim Test | 10 - 30 | Significant reduction in immobility |

| Analgesic | Formalin-Induced Pain | 15 - 30 | Dose-dependent pain relief |

Propriétés

IUPAC Name |

2-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO.ClH/c1-22(2,17-8-4-3-5-9-17)18-11-12-21(20(23)16-18)25-15-13-19-10-6-7-14-24-19;/h3-5,8-9,11-12,16,19,24H,6-7,10,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUUJNBKQNZUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCCN3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.